![molecular formula C23H21N3O3S2 B2876507 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 561296-44-4](/img/structure/B2876507.png)
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Description
The compound contains several functional groups and heterocyclic rings. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a thieno[2,3-d]pyrimidine ring, which is a fused ring system containing a thiophene and a pyrimidine . The prop-2-en-1-yl group is an allyl group, which is often involved in various chemical reactions due to its ability to form stable carbocations or radicals .
Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. The furan ring can undergo electrophilic aromatic substitution reactions . The thieno[2,3-d]pyrimidine ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the furan and thieno[2,3-d]pyrimidine rings suggests that the compound is likely to be aromatic and relatively stable . The sulfanyl group (-SH) could potentially form hydrogen bonds, which would influence the compound’s solubility and boiling point.Scientific Research Applications
Anticancer Activity
- The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, closely related to the query compound, showed significant anticancer activity against leukemia cell lines CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of compounds with pyrimidine and pyridazine structural fragments, analogous to the query compound, indicated the potential for the development of new biologically active compounds (Aniskova, Grinev, & Yegorova, 2017).
Anti-Inflammatory Properties
- Thiazolopyrimidine derivatives, including furan-2-yl components similar to the query compound, have been synthesized and evaluated for anti-inflammatory properties (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anti-Microbial Screening
- Compounds derived from the pyrimidine series, including those with a structure similar to the query compound, have shown promising results in anti-microbial screening (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anti-Helicobacter Pylori Agents
- Derivatives with a furan-2-yl component, akin to the query compound, have been investigated as potential anti-Helicobacter pylori agents, demonstrating significant antimicrobial activity (Katsura et al., 1999).
properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-12-26-22(28)20-17(18-9-6-13-29-18)14-30-21(20)25-23(26)31-15-19(27)24-11-10-16-7-4-3-5-8-16/h2-9,13-14H,1,10-12,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPRWKDNSUTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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